NADP zwitterion
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Overview
Description
Nicotinamide adenine dinucleotide phosphate zwitterion is a fundamental metabolite produced by all living cells. It is a low-molecular-weight, non-protein organic compound that participates in enzymatic reactions as a dissociable acceptor or donor of chemical groups or electrons . Nicotinamide adenine dinucleotide phosphate zwitterion is a structural derivative of nucleoside and plays a crucial role in various biological processes .
Preparation Methods
The preparation of zwitterionic compounds, including nicotinamide adenine dinucleotide phosphate zwitterion, can be achieved through various synthetic routes. One common method involves radical polymerization, which is easy to operate and allows for the formation of zwitterionic monomers such as methacrylate, acrylate, and methacrylamide . Another method is polymer coupling, where different polymer chains are linked together to form the desired zwitterionic compound . Additionally, self-assembly through physical interactions, such as supramolecular hydrogel formation, can also be used to prepare zwitterionic compounds .
Chemical Reactions Analysis
Nicotinamide adenine dinucleotide phosphate zwitterion undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. It acts as a coenzyme in enzymatic reactions, participating as a dissociable acceptor or donor of chemical groups or electrons . Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
Nicotinamide adenine dinucleotide phosphate zwitterion has a wide range of scientific research applications. In chemistry, it is used as a coenzyme in various enzymatic reactions, facilitating the transfer of electrons and chemical groups . In biology, it plays a crucial role in metabolic pathways, including glycolysis and the citric acid cycle . In medicine, nicotinamide adenine dinucleotide phosphate zwitterion is involved in cellular processes such as DNA repair, cell survival, and apoptosis . It is also used in the development of biosensors and flexible wearable devices due to its excellent biocompatibility and resistance to non-specific protein adsorption .
Mechanism of Action
The mechanism of action of nicotinamide adenine dinucleotide phosphate zwitterion involves its role as a coenzyme in enzymatic reactions. It participates in redox reactions by accepting or donating electrons, thereby facilitating various metabolic processes . The molecular targets of nicotinamide adenine dinucleotide phosphate zwitterion include enzymes involved in metabolic pathways, such as dehydrogenases and oxidoreductases . These enzymes catalyze the transfer of electrons and chemical groups, enabling the compound to exert its effects on cellular processes .
Comparison with Similar Compounds
Nicotinamide adenine dinucleotide phosphate zwitterion is similar to other coenzymes such as nicotinamide adenine dinucleotide and flavin adenine dinucleotide. it is unique in its ability to participate in both oxidation and reduction reactions, making it a versatile coenzyme in various metabolic pathways . Similar compounds include nicotinamide adenine dinucleotide, flavin adenine dinucleotide, and coenzyme A . Each of these compounds has distinct roles in cellular metabolism, but nicotinamide adenine dinucleotide phosphate zwitterion stands out due to its zwitterionic nature and its involvement in a wide range of enzymatic reactions .
Properties
Molecular Formula |
C21H28N7O17P3 |
---|---|
Molecular Weight |
743.4 g/mol |
IUPAC Name |
[[5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C21H28N7O17P3/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39) |
InChI Key |
XJLXINKUBYWONI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N |
Origin of Product |
United States |
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